Perillene

Chemotype verification Essential oil standardization Monoterpene biosynthesis

Ensure experimental reproducibility by sourcing Perillene exclusively from verified PL chemotype Perilla frutescens. Generic oil risks contamination with perillaketone, a documented pulmonary toxicant that confounds bioactivity studies. Certified ≥98% purity, ideal for semiochemical research, metabolomic biomarker studies, and monoterpene bioconversion pathway investigations. Requires DMSO or ethanol for standard preparation due to LogP ~4.06. Request GC-MS chemotype verification from your supplier.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 539-52-6
Cat. No. B150451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerillene
CAS539-52-6
Synonymsperillene
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(=CCCC1=COC=C1)C
InChIInChI=1S/C10H14O/c1-9(2)4-3-5-10-6-7-11-8-10/h4,6-8H,3,5H2,1-2H3
InChIKeyXNGKCOFXDHYSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perillene (CAS 539-52-6): Technical Baseline for Procurement of Furanoid Monoterpene Research Compound


Perillene (CAS 539-52-6) is a furanoid monoterpene characterized by a furan ring substituted at the 3-position with a 4-methylpent-3-en-1-yl (homoprenyl) side chain, with molecular formula C₁₀H₁₄O and molecular weight 150.22 g/mol [1]. It is a naturally occurring semiochemical produced as a defensive allomone by certain thrips species and occurs as a constituent in the essential oils of Perilla frutescens, Humulus lupulus, Artemisia spp., and several other botanical sources [2]. Perillene exhibits a calculated LogP of approximately 4.06, predicted boiling point of 185.5±9.0 °C at 760 mmHg, density of 0.9±0.1 g/cm³, and is practically insoluble in water with an essentially neutral pKa profile .

Perillene Substitution Risk: Why Alternative Furan Monoterpenes or Perilla Chemotypes Cannot Be Interchanged Without Functional Validation


Perillene occupies a distinct biosynthetic branch point within Perilla frutescens monoterpene metabolism, controlled by the polymeric genes Fr1 and Fr2 that direct conversion of trans-citral specifically toward perillene accumulation rather than toward perillaketone, elsholtziaketone, or perillaldehyde pathways [1]. Consequently, botanical extracts or essential oil fractions identified merely as "Perilla frutescens oil" exhibit profoundly divergent chemical profiles depending on chemotype: the perillene (PL) chemotype accumulates this furanoid monoterpene as the predominant volatile component, whereas alternative chemotypes accumulate structurally and functionally distinct compounds including the pulmonary toxicant perillaketone (PK), the aldehydic perillaldehyde (PA), or the aromatic phenylpropanoid (PP) class [2]. Substituting a perillene-dominant chemotype extract with a generic Perilla oil without chemotype verification introduces uncontrolled compositional variability that confounds reproducibility in bioactivity studies and precludes meaningful cross-study comparisons. Furthermore, perillene serves as a species-specific semiochemical cue in insect olfaction—a functional role not shared by structurally related furanoterpenoids such as dendrolasin or rosefuran, which differ in side chain architecture and ecological signaling function [3].

Perillene Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Procurement Decisions


Perillene Chemotype Discrimination: Defined Biosynthetic Pathway Distinct from Perillaketone and Perillaldehyde Variants

Perillene (PL) represents one of six genetically defined chemotypes in Perilla frutescens. In controlled genetic crossing experiments, the PL chemotype was distinguished from five comparator chemotypes—perillaldehyde (PA), elsholtziaketone (EK), perillaketone (PK), and phenylpropanoid (PP)—by the action of two polymeric genes (Fr1 and Fr2) that specifically route trans-citral toward perillene biosynthesis. The absence of these genes in other chemotypes results in accumulation of the alternative major components rather than perillene [1].

Chemotype verification Essential oil standardization Monoterpene biosynthesis Genetic marker validation

Perillene as Botanical Source-Specific Biomarker: Discrimination of Oregano and Ginger Consumption via Volatile Profiling

Perillene exhibits differential occurrence patterns across botanical sources that enable its use as a specific dietary biomarker. Quantitative food composition data indicate that perillene is found, on average, in the highest concentrations within ginger (Zingiber officinale) and common oregano (Origanum vulgare), with consistently lower or undetectable levels in other culinary herbs and spices [1]. This distribution pattern contrasts with more ubiquitous monoterpenes such as limonene or α-pinene, which occur broadly across numerous botanical families, and provides perillene with greater specificity for source attribution in metabolomic studies [2].

Dietary biomarker Metabolomics Food authentication Exposome analysis

Perillene Ecological Function: Semiochemical Activity Differentiated from Non-Signaling Furanoterpenoids

Perillene functions as a species-specific semiochemical in insect chemical communication, a property that distinguishes it from structurally similar furanoterpenoids that lack documented ecological signaling roles. In electrophysiological assays, perillene elicited distinct antennal responses in the apple blossom weevil (Anthonomus pomorum), and behavioral evidence suggests it serves as a host-searching chemical cue within the emanation bouquet of apple tree buds [1]. Additionally, perillene has been identified as a repellent component in Caragana plant volatiles against Chlorophorus caragana beetles, alongside dibutyl phthalate, nonanal, and pentadecane [2]. In contrast, the structurally related furanoterpenoid dendrolasin—produced by ants (Lasius fuliginosus) as a defensive secretion—exhibits a distinct ecological role and different species distribution despite sharing the furan ring scaffold [3].

Semiochemistry Insect olfaction Chemical ecology Behavioral assay

Perillene Antimicrobial Spectrum: Narrower Gram-Positive Selectivity Contrasts with Broader-Spectrum Essential Oil Constituents

The antibacterial activity profile of perillene differs qualitatively from that of broader-spectrum essential oil constituents. Perillene demonstrates resistance activity specifically against Staphylococcus aureus and Escherichia coli, as documented in product literature and patent filings . In contrast, the related Perilla chemotype major component perillaldehyde ((-)-perillaldehyde) exhibits a broader antibacterial spectrum with activity extending beyond these two indicator organisms . The perillene-containing essential oil of Artemisia nilagirica var. septentrionalis, which contains 3.1% perillene along with artemisia ketone (62.6%) as the predominant constituent, exhibited good antibacterial activity against S. aureus MTCC-2940, S. aureus MTCC-96, and Bacillus subtilis, with MIC/MBC values reported for the whole essential oil rather than isolated perillene [1]. Direct quantitative MIC values for isolated perillene against specific bacterial strains remain limited in the peer-reviewed literature, representing a notable evidence gap that users must address through independent validation.

Antibacterial screening Essential oil activity Gram-positive pathogens Natural product antimicrobial

Perillene Bioconversion Fate: Metabolic Intermediate Status Differentiates It from Terminal Accumulation Products

Perillene functions as a metabolic intermediate rather than a terminal accumulation product in fungal monoterpene bioconversion pathways, distinguishing it from structurally related furanoterpenoids that represent pathway endpoints. In submerged cultures of Pleurotus ostreatus (oyster mushroom), perillene undergoes further oxidative degradation to α,α-acariolide, indicating that the fungus converts the compound as part of a detoxification or carbon utilization route [1]. This contrasts with the bioconversion fate of β-myrcene, which the same fungal system converts through a 1,4-endoperoxide intermediate toward perillene and rosefuran as products [2]. The position of perillene as both a product (from β-myrcene) and a substrate (toward α,α-acariolide) within the same fungal enzymatic system provides a unique tool for studying sequential oxidative transformations of monoterpenoid furans.

Fungal biotransformation Metabolic intermediate Furanoterpenoid biosynthesis Pleurotus enzymology

Perillene vs. Perillaketone Toxicological Divergence: Pulmonary Safety Profile as Key Procurement Differentiator

A critical procurement-relevant distinction exists between perillene and the closely related Perilla constituent perillaketone with respect to mammalian pulmonary toxicity. Perillaketone has been definitively implicated in cattle poisoning incidents, producing pulmonary edema and pleural effusion when toxic varieties of Perilla frutescens are cut and dried for hay late in the growing season during seed production [1]. The toxicity is chemotype-specific: only the perillaketone (PK) chemotype produces this pulmonary hazard, whereas alternative chemotypes including the perillene (PL) chemotype accumulate different major monoterpenes that lack this documented toxicological liability [2]. This divergence is mechanistically grounded in the distinct biosynthetic gene complement of each chemotype, with perillene accumulation requiring the Fr1 and Fr2 gene products that route intermediates away from the perillaketone pathway [3].

Toxicity profiling Perilla chemotype safety Pulmonary toxicant avoidance Veterinary toxicology

Perillene Optimal Application Scenarios: Evidence-Driven Use Cases for Research and Industrial Procurement


Chemotype-Authenticated Essential Oil Standardization for Perillene-Dependent Bioactivity Studies

Investigators conducting pharmacological or toxicological studies requiring perillene as the predominant monoterpene component must source material from verified perillene (PL) chemotype Perilla frutescens rather than generic Perilla oil. Genetic evidence demonstrates that PL chemotype accumulation depends on the presence of Fr1 and Fr2 genes absent in perillaketone (PK) and perillaldehyde (PA) chemotypes [1]. Procurement from unverified chemotype sources risks material containing perillaketone, a documented pulmonary toxicant [2], which would confound safety assessments and bioactivity attribution. Chemotype verification should be requested from suppliers or performed via GC-MS profiling prior to experimental use.

Dietary Biomarker Studies for Ginger and Oregano Consumption Assessment

Perillene is suitable for metabolomic and exposomic studies requiring a specific volatile biomarker for ginger (Zingiber officinale) or oregano (Origanum vulgare) consumption. Its occurrence in highest average concentrations within these two food sources, combined with its woody flavor profile and limited distribution across other dietary botanicals, provides narrower source specificity than ubiquitous monoterpenes such as limonene or α-pinene [3]. Researchers should note that perillene is practically insoluble in water with a calculated LogP of ~4.06 , necessitating appropriate solvent systems (e.g., DMSO, ethanol) for analytical standard preparation.

Insect Chemical Ecology and Pest Management Semiochemical Tool

Perillene serves as a validated semiochemical for insect behavioral studies, with documented electrophysiological activity in apple blossom weevil antennae and repellent effects against Chlorophorus caragana beetles [4]. As a defensive allomone of thrips and a component of host-plant volatile bouquets, perillene can be deployed in electroantennography, olfactometer choice assays, and field trapping experiments requiring a furanoid monoterpene with multi-species signaling activity. Alternative furanoterpenoids such as dendrolasin (ant defensive secretion) or rosefuran (flavor compound) exhibit different ecological contexts and species specificities and cannot substitute for perillene without independent target-organism validation.

Fungal Monoterpene Biotransformation Pathway Engineering

Perillene occupies a unique position as both a product (from β-myrcene via 1,4-endoperoxide intermediates) and a substrate (toward α,α-acariolide) in Pleurotus fungal bioconversion systems [5]. This dual role makes perillene particularly valuable for researchers investigating sequential oxidative transformations in monoterpene metabolism or engineering furanoterpenoid production platforms. Terminal pathway products such as rosefuran cannot provide comparable insight into downstream processing dynamics, and perillene should be prioritized for experimental designs requiring a trackable intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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